1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a phenylcyclopropane moiety, and a piperazine ring
Mechanism of Action
Target of Action
The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the PPTase’s function, thereby affecting bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone affects the secondary metabolism of bacteria . This leads to the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .
Result of Action
The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the thwarting of bacterial growth . It achieves this by attenuating secondary metabolism and inhibiting the function of PPTases . This compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various trifluoromethylated compounds.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A related compound with potent antibacterial activity.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine is unique due to its combination of a trifluoromethylpyridine core with a phenylcyclopropane and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O/c21-17-10-14(20(22,23)24)12-25-18(17)26-6-8-27(9-7-26)19(28)16-11-15(16)13-4-2-1-3-5-13/h1-5,10,12,15-16H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBESFNNIWFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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